molecular formula C10H10O2 B12884658 3-Methoxy-2-methylbenzofuran

3-Methoxy-2-methylbenzofuran

Cat. No.: B12884658
M. Wt: 162.18 g/mol
InChI Key: KKYIDKKQYIJYKB-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it a compound of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylbenzofuran typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method includes the reaction of O-hydroxyphenylacetic acid with a solvent and catalyst to produce benzofuran. This is followed by the addition of trimethyl orthoformate and acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. The process involves high-yield reactions with minimal side products, ensuring the final product has a high HPLC content of more than 97.5% .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylbenzofuran involves its interaction with various molecular targets. It can inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 3-Methylbenzofuran
  • 2-Methylbenzofuran
  • 3-Methoxybenzofuran

Comparison: 3-Methoxy-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Methylbenzofuran and 2-Methylbenzofuran, the methoxy group at the 3-position enhances its reactivity and biological activity. The presence of both methoxy and methyl groups in this compound provides a unique combination of electronic and steric effects, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-methoxy-2-methyl-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-7-10(11-2)8-5-3-4-6-9(8)12-7/h3-6H,1-2H3

InChI Key

KKYIDKKQYIJYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)OC

Origin of Product

United States

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